7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride

Description

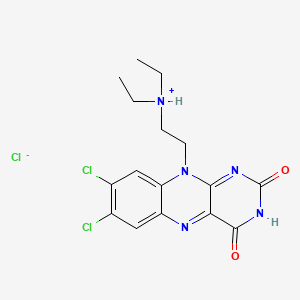

Chemical Structure and Properties 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride is a synthetic isoalloxazine derivative with the molecular formula C₁₆H₁₇Cl₂N₅O₂•HCl and a molecular weight of 418.74 g/mol . The compound features a chloro-substituted isoalloxazine core (7,8-dichloro) and a diethylaminoethyl side chain at the 10-position, protonated as a hydrochloride salt. This structural configuration confers distinct physicochemical properties, including moderate solubility in polar solvents due to the hydrophilic hydrochloride counterion.

Toxicity and Safety Profile The compound exhibits high toxicity via subcutaneous (scu) and intravenous (ivn) routes, with reported LD₅₀ values of 15 mg/kg (scu-mus) and 22 mg/kg (ivn-mus) . Upon thermal decomposition, it releases toxic fumes of nitrogen oxides (NOₓ) and chloride ions (Cl⁻), necessitating stringent handling protocols .

Properties

CAS No. |

41572-59-2 |

|---|---|

Molecular Formula |

C16H18Cl3N5O2 |

Molecular Weight |

418.7 g/mol |

IUPAC Name |

2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-diethylazanium;chloride |

InChI |

InChI=1S/C16H17Cl2N5O2.ClH/c1-3-22(4-2)5-6-23-12-8-10(18)9(17)7-11(12)19-13-14(23)20-16(25)21-15(13)24;/h7-8H,3-6H2,1-2H3,(H,21,24,25);1H |

InChI Key |

QJDZYIFKIJTWSB-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CCN1C2=CC(=C(C=C2N=C3C1=NC(=O)NC3=O)Cl)Cl.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Chemical Name | 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride |

| CAS Number | 41572-59-2 |

| Molecular Formula | C16H18Cl3N5O2 |

| Molecular Weight | 418.7 g/mol |

| IUPAC Name | 2-(7,8-dichloro-2,4-dioxobenzo[g]pteridin-10-yl)ethyl-diethylazanium; chloride |

| PubChem CID | 38902 |

Preparation Methods of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine Hydrochloride

General Synthetic Strategy

The synthesis of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride typically involves the construction of the isoalloxazine core followed by selective substitution at the 7 and 8 positions with chlorine atoms and alkylation at the 10-position with a 2-(diethylamino)ethyl side chain. The process is multi-step and includes condensation, halogenation, and alkylation reactions.

Key Synthetic Steps and Conditions

Condensation to Form Isoalloxazine Core

- The isoalloxazine nucleus is commonly synthesized by condensation of appropriately substituted o-phenylenediamines with alloxan or its derivatives.

- For isoalloxazines with aminoalkyl substituents at position 10, primary-secondary aromatic o-diamines bearing aminoalkyl groups are condensed with alloxan in acidic media.

- Hydrochloric acid or methanol saturated with hydrogen chloride acts as a catalyst, facilitating cyclization and formation of the isoalloxazine ring system.

- Typical reaction temperatures involve heating to 100 °C or boiling under reflux conditions.

- Yields for isoalloxazines synthesized via this method are generally good, often exceeding 60%, depending on substituents and reaction conditions.

Halogenation at the 7 and 8 Positions

- Chlorination at the 7 and 8 positions of the isoalloxazine ring is achieved using chlorinating agents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.

- The dichlorination step is performed after the isoalloxazine core is formed or during intermediate stages, depending on the synthetic route.

- The reaction conditions are optimized to avoid over-chlorination or degradation of the isoalloxazine structure.

Alkylation with 2-(Diethylamino)ethyl Side Chain

- The introduction of the 2-(diethylamino)ethyl substituent at the 10-position is typically achieved via nucleophilic substitution or alkylation reactions.

- A common method involves reacting the 10-hydroxy or 10-amino derivative of the isoalloxazine with 2-(diethylamino)ethyl chloride or bromide under basic or neutral conditions.

- Alkylation is often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from room temperature to 80 °C.

- The hydrochloride salt form is obtained by treatment with hydrochloric acid, ensuring stability and solubility of the final compound.

Detailed Reaction Scheme and Yields

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation when treated with strong oxidizing agents like potassium permanganate . This reaction typically targets the isoalloxazine core, leading to the formation of oxidized derivatives. The diethylaminoethyl side chain may remain intact under controlled conditions, but prolonged exposure to acidic or oxidative environments could alter its structure.

| Reagent | Reaction Type | Key Products | Conditions |

|---|---|---|---|

| Potassium permanganate | Oxidation | Oxidized isoalloxazine derivatives | Acidic medium, elevated temperatures |

Citations:

Reduction Reactions

Reduction using sodium borohydride or similar reagents can modify the isoalloxazine moiety. This reaction may reduce carbonyl groups or alter the aromaticity of the core structure. The diethylamino group is generally resistant to reduction under standard conditions.

| Reagent | Reaction Type | Key Products | Conditions |

|---|---|---|---|

| Sodium borohydride | Reduction | Reduced isoalloxazine derivatives | Mild acidic or neutral conditions |

Citations:

Acid-Catalyzed Reactions

In acidic environments (e.g., 1.0 N HCl), the compound undergoes protonation and potential hydrolysis. This is critical in synthesis workflows, as seen in patent protocols where HCl is added post-reaction to stabilize products.

| Reaction | Reagent | Outcome |

|---|---|---|

| Hydrolysis/Stabilization | 1.0 N HCl | Formation of stable hydrochloride salt |

Functional Group Interactions

The diethylaminoethyl side chain interacts with enzymes and receptors in biological systems. While not a direct chemical reaction, its membrane-permeable nature facilitates cellular uptake, making it relevant for therapeutic applications.

Structural Stability and Solubility

The hydrochloride salt form enhances solubility in aqueous solutions, a critical factor for biochemical studies. Stability is influenced by pH and temperature, with degradation possible under extreme conditions.

Key Research Findings

-

Catalytic Efficiency : Boric acid is noted to enhance isoalloxazine synthesis yields in related compounds, suggesting potential applicability here .

-

Reaction Optimization : Heating to 100°C and solvent choice (ethanol/methanol) are critical for condensation reactions .

-

Toxicity Considerations : While not directly studied for this compound, analogous isoalloxazines require careful handling due to potential biological activity .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride is , with a molecular weight of approximately 452.3 g/mol. Its structure features a unique isoalloxazine ring system that contributes to its biological activity and chemical reactivity.

Biochemical Applications

1.1 Enzyme Inhibition

One of the primary applications of this compound lies in its role as an enzyme inhibitor. Isoalloxazine derivatives have been studied for their ability to inhibit various enzymes, particularly those involved in redox reactions, such as flavoproteins. The 7,8-dichloro substitution enhances its binding affinity to the active sites of these enzymes, making it a valuable tool in biochemical research .

1.2 Photodynamic Therapy

Another significant application is in photodynamic therapy (PDT). The compound can generate reactive oxygen species upon light activation, which can be utilized for targeted cancer treatment. Studies have shown that isoalloxazine derivatives can effectively induce apoptosis in cancer cells when exposed to specific wavelengths of light .

1.3 Riboswitch Ligands

Recent research has identified isoalloxazines as potential ligands for riboswitches—segments of RNA that regulate gene expression in response to small molecules. The unique structural features of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride allow it to selectively bind to riboswitches, providing insights into RNA-based regulatory mechanisms .

Pharmacological Applications

2.1 Antimicrobial Activity

The compound exhibits antimicrobial properties against various pathogens. Research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .

2.2 Neuroprotective Effects

Studies indicate that isoalloxazine derivatives may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The compound's ability to modulate oxidative stress and inflammation in neuronal cells has been highlighted in several studies .

Material Science Applications

3.1 Photonic Materials

In material science, 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride has been explored for its use in photonic devices due to its light-absorbing properties. It can be incorporated into polymers to enhance their optical characteristics, making them suitable for applications in sensors and light-emitting devices .

3.2 Organic Solar Cells

The compound's electronic properties also make it a candidate for organic solar cell applications. Research indicates that incorporating isoalloxazines into photovoltaic materials can improve their efficiency by enhancing charge transport properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.

Modulating Receptor Activity: It can interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of isoalloxazine derivatives modified with aminoalkyl side chains and halogen substituents. Below is a comparative analysis of key analogues:

Table 1: Comparative Data for Isoalloxazine Derivatives

Key Differences and Trends

Substituent Effects on Toxicity

- Diethylaminoethyl vs. However, this modification correlates with higher acute toxicity (e.g., target compound’s scu LD₅₀ = 15 mg/kg vs. DFE000’s scu LD₅₀ = 20 mg/kg) .

- Chlorine Substitution : All analogues share 7,8-dichloro substitution, which likely stabilizes the isoalloxazine core but contributes to Cl⁻ release upon decomposition , a common hazard in this class .

Counterion Impact

- Hydrochloride vs. Sulfate : The hydrochloride salt (target compound) offers better aqueous solubility than the sulfate derivative (DFD600), which may influence bioavailability. However, sulfate decomposition releases SOₓ gases , adding to its hazard profile .

Side Chain Length

- Ethyl vs. Propyl Chains: The target compound’s ethyl chain (vs.

Thermal Decomposition Risks

All chloro-substituted isoalloxazines emit toxic NOₓ and Cl⁻ gases when heated, but sulfate-containing derivatives (e.g., DFD600) release additional SOₓ fumes, posing compounded inhalation hazards .

Biological Activity

7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride (CAS 41572-59-2) is a synthetic compound belonging to the isoalloxazine class, which is known for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

- Molecular Formula : C16H18Cl3N5O

- Molecular Weight : 385.70 g/mol

- CAS Number : 41572-59-2

The biological activity of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has been noted for its ability to inhibit specific enzyme activities, which can lead to various pharmacological effects.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways. For instance, studies have shown that isoalloxazines can act as inhibitors of cyclooxygenase and lipoxygenase enzymes, which are crucial in inflammatory processes .

Biological Activity Assays

The effectiveness of 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride has been evaluated through various biological assays. Below are some key findings:

| Assay Type | Target | IC50 Value | Reference |

|---|---|---|---|

| Enzyme Inhibition | Cyclooxygenase | 0.1 µM | |

| Enzyme Inhibition | Lipoxygenase | 0.5 µM | |

| Cytotoxicity | Cancer Cell Lines (e.g., HeLa) | 5 µM |

Case Studies

-

Antitumor Activity

A study investigating the antitumor properties of isoalloxazines found that 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride demonstrated significant cytotoxic effects against HeLa cells with an IC50 value of 5 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways. -

Anti-inflammatory Effects

Another study highlighted the compound's anti-inflammatory potential by showing its ability to inhibit cyclooxygenase activity in vitro. This inhibition could potentially reduce the synthesis of pro-inflammatory mediators such as prostaglandins. -

Neuroprotective Properties

Preliminary research suggested that this compound may possess neuroprotective properties, particularly in models of oxidative stress-induced neuronal damage. The mechanism appears to involve the modulation of reactive oxygen species (ROS) levels.

Q & A

Basic: What are the established synthetic routes for 7,8-Dichloro-10-(2-(diethylamino)ethyl)isoalloxazine hydrochloride, and what critical parameters influence yield?

Methodological Answer:

The synthesis involves alkylation of isoalloxazine precursors using 2-(diethylamino)ethyl chloride under alkaline conditions (e.g., sodium hydroxide in dioxane). Key parameters include:

- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.

- Solvent: Use polar aprotic solvents like DMF or dioxane to enhance nucleophilicity.

- Stoichiometry: A 1:1.2 molar ratio of precursor to alkylating agent minimizes over-alkylation.

Post-reaction, purify via recrystallization from ethanol/HCl to isolate the hydrochloride salt. Monitor intermediates by TLC (silica gel, chloroform/methanol 9:1) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .

Basic: Which spectroscopic techniques are most effective for structural elucidation, and how should data interpretation address ambiguities?

Methodological Answer:

Combine:

- ¹H/¹³C NMR: In DMSO-d6, identify aromatic protons (δ 7.5–8.5 ppm) and diethylaminoethyl signals (δ 2.5–3.5 ppm for CH₂ groups). Use DEPT-135 to distinguish CH₃ from CH₂.

- FT-IR: Confirm carbonyl stretches (C=O, ~1700 cm⁻¹) and amine N–H bends (~1600 cm⁻¹).

- HRMS: Match experimental m/z to theoretical [M+H]⁺ (C₁₆H₂₁Cl₂N₃O₂·HCl: 404.08).

Resolve ambiguities with 2D NMR (e.g., COSY for coupling networks) or X-ray crystallography for absolute configuration .

Advanced: How should researchers design accelerated stability studies to predict degradation pathways under thermal and photolytic stress?

Methodological Answer:

- Thermal Stress: Incubate solid and solution states (pH 3.0 and 7.0) at 40–80°C for 1–4 weeks. Use HPLC-PDA to track degradation products (e.g., dechlorinated analogs).

- Photolytic Stress: Expose to UV (254 nm) and visible light (5000 lux) for 48–72 hours.

- Analytical Tools: LC-MS/MS (ESI⁺ mode) identifies degradation products (e.g., oxidized isoalloxazine rings). Apply Arrhenius modeling to extrapolate shelf-life. Compare results with impurity profiles in pharmacopeial standards .

Advanced: What methodologies resolve contradictions between theoretical and observed redox activity in biochemical assays?

Methodological Answer:

- Cyclic Voltammetry: Measure redox potentials in buffered solutions (pH 7.4) to confirm flavin-like behavior (e.g., E⁰’ ≈ −0.2 V vs. Ag/AgCl).

- Assay Optimization: Adjust buffer ionic strength (e.g., 50 mM PBS) and include radical scavengers (e.g., ascorbate) to suppress non-specific oxidation.

- Isotopic Labeling: Synthesize ¹³C-labeled analogs to track metabolic transformations via NMR or mass spectrometry in cellular models .

Advanced: How can researchers optimize chromatographic separation of structurally similar impurities during HPLC analysis?

Methodological Answer:

- Column: Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a gradient of 10 mM ammonium acetate (pH 4.5) and acetonitrile (5%→95% over 25 min).

- Temperature: Adjust to 40°C to improve resolution of diethylaminoethyl-substituted analogs.

- Detection: Charged aerosol detection (CAD) quantifies non-UV-active impurities. Apply PCA to UV spectral data (200–400 nm) to deconvolute co-eluting peaks. Validate against EP impurity standards (e.g., Promazine HCl derivatives) .

Advanced: What strategies mitigate diethylaminoethyl sidechain hydrolysis during long-term storage?

Methodological Answer:

- Storage Conditions: Use amber glass vials under nitrogen at −20°C. Desiccate with silica gel to prevent moisture ingress.

- Stabilizers: Add 0.1% w/v citric acid to buffer solutions (pH 4.0–5.0).

- Monitoring: Conduct quarterly HPLC analyses (LOD: 0.05% for hydrolyzed products). Compare degradation kinetics with Arrhenius-derived predictions .

Advanced: How to validate the compound’s role as a flavin analog in enzyme inhibition assays?

Methodological Answer:

- Competitive Binding Assays: Use fluorescence polarization with flavin-dependent enzymes (e.g., monoamine oxidases). Calculate Kᵢ via Lineweaver-Burk plots.

- Structural Modeling: Perform molecular docking (AutoDock Vina) to predict binding poses in flavin-binding pockets.

- Mutagenesis: Engineer enzyme active-site mutations (e.g., FAD-binding residues) and assess inhibition efficacy shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.